2-Methylveratraldehyde

Lipophilicity QSAR Drug design

2-Methylveratraldehyde (CAS 51234-09-4) is the only commercially available benzaldehyde scaffold bearing the essential 2-methyl-3,4-dimethoxy substitution pattern required for synthesizing 14C-labeled ormetoprim. Unlike unsubstituted veratraldehyde, the ortho-methyl group provides steric hindrance that prevents undesired side reactions and enables regioselective transformations critical for radiochemical purity. The crystalline solid (mp 153 °C) simplifies gravimetric handling in hot-cell environments and ships at ambient temperature without cold-chain logistics. For programs developing labeled sulfonamide potentiators, calcium channel modulator intermediates, or SAR studies on 2-methylbenzaldehydes, this intermediate directly matches the validated Grignard carbonation route with 14CO2. Substitution with generic veratraldehyde or vanillin is synthetically non-viable.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 51234-09-4
Cat. No. B1611477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylveratraldehyde
CAS51234-09-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)OC)C=O
InChIInChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3
InChIKeySDPDVKKZRJAMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylveratraldehyde (CAS 51234-09-4): Pharmaceutical Intermediate and Functionalized Veratraldehyde Analog for Targeted Synthesis


2-Methylveratraldehyde (CAS 51234-09-4; 3,4-dimethoxy-2-methylbenzaldehyde) is a trisubstituted benzaldehyde derivative belonging to the veratraldehyde class of aromatic aldehydes, characterized by two methoxy substituents at the 3- and 4-positions and a methyl group at the 2-position on the benzene ring [1]. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol [2], this compound exists as a solid at room temperature (melting point 153 °C) and serves as a chiral building block in organic synthesis . Its computed LogP value of 1.82470 indicates moderate lipophilicity that differentiates it from less substituted analogs [3]. The compound is primarily utilized as a key intermediate in pharmaceutical synthesis, most notably in the preparation of the sulfonamide potentiator ormetoprim, where its specific substitution pattern enables carbon-14 labeling at the aldehyde position [4].

Why 2-Methylveratraldehyde Cannot Be Replaced by Unsubstituted Veratraldehyde or Vanillin in Critical Synthetic Routes


Generic substitution among veratraldehyde-class compounds is precluded by the 2-methyl group in 2-methylveratraldehyde, which confers both steric hindrance effects on aldehyde reactivity and a distinct substitution pattern that cannot be replicated by unsubstituted veratraldehyde (3,4-dimethoxybenzaldehyde) or vanillin (4-hydroxy-3-methoxybenzaldehyde) . Veratraldehyde lacks the 2-methyl substituent, resulting in an unhindered aromatic aldehyde with a different steric and electronic environment around the formyl group [1]. Vanillin, bearing a phenolic hydroxyl at the 4-position, introduces hydrogen-bonding capacity and distinct acid-base reactivity that fundamentally alters both synthetic compatibility and downstream biological activity compared to the fully methylated 2-methylveratraldehyde scaffold [2]. These structural differences manifest in quantifiable variations in LogP (veratraldehyde LogP ≈ 1.6 vs. 2-methylveratraldehyde LogP = 1.82470) and enzymatic substrate specificity: veratraldehyde dehydrogenase activity toward veratraldehyde is less than 5% of that toward vanillin in Sphingomonas paucimobilis, demonstrating that minor structural modifications produce pronounced functional divergence [3]. For synthetic routes requiring a 2-methyl-3,4-dimethoxybenzaldehyde core—as in the preparation of 14C-labeled ormetoprim—substitution with veratraldehyde or vanillin would result in a completely different product series and is synthetically non-viable [4].

2-Methylveratraldehyde: Quantitative Evidence Guide for Comparator-Based Selection


Lipophilicity Differentiation: 2-Methylveratraldehyde vs. Veratraldehyde LogP Comparison

2-Methylveratraldehyde exhibits a computed LogP value of 1.82470, representing an increase of approximately 0.2–0.25 log units over unsubstituted veratraldehyde (estimated LogP ≈ 1.6 for 3,4-dimethoxybenzaldehyde) [1]. The addition of the 2-methyl group to the veratraldehyde scaffold predictably enhances lipophilicity, which is relevant for partitioning behavior in biphasic reaction systems and membrane permeability in biological assays. This difference, while modest in absolute terms, represents a measurable physicochemical divergence that can affect extraction efficiency and chromatographic retention in analytical workflows.

Lipophilicity QSAR Drug design Partition coefficient

Thermal Behavior and Physical Form: Solid-State Handling Advantage Over Liquid Aldehyde Analogs

2-Methylveratraldehyde has a reported melting point of 153 °C and exists as a solid at ambient temperature . In contrast, the comparator veratraldehyde (3,4-dimethoxybenzaldehyde) has a melting point of 42–43 °C and exists as a low-melting solid or liquid near room temperature, while vanillin melts at 81–83 °C [1]. The substantially higher melting point of 2-methylveratraldehyde (110 °C above veratraldehyde) confers a meaningful physical form advantage: the compound can be stored and handled as a stable crystalline solid under standard laboratory conditions without the risk of liquefaction during ambient temperature fluctuations. Additionally, the compound is stored under inert atmosphere at room temperature, indicating no requirement for refrigerated or specialized storage that may be necessary for low-melting aldehyde analogs .

Physical form Storage stability Melting point Formulation

Verified Pharmaceutical Intermediate Role: 14C-Labeled Ormetoprim Synthesis Using 2-Methylveratraldehyde as Key Precursor

2-Methylveratraldehyde has been explicitly documented as the key intermediate in the preparation of 14C-labeled ormetoprim, a sulfonamide potentiator used in biological studies [1]. The synthetic route involves carbonation of the Grignard reagent derived from 2-bromo-4,5-dimethoxytoluene with 14CO2, followed by esterification, reduction, and manganese dioxide oxidation to yield 2-methylveratraldehyde-7-14C [2]. This labeled aldehyde intermediate then undergoes subsequent transformations to produce radiolabeled ormetoprim-benzyl-14C [3]. In contrast, unsubstituted veratraldehyde lacks the 2-methyl substitution pattern required for this specific synthetic sequence, and vanillin contains a phenolic hydroxyl incompatible with the Grignard carbonation conditions without protection/deprotection steps [4]. The publication of this methodology in a peer-reviewed radiopharmaceutical journal establishes 2-methylveratraldehyde as a validated, peer-documented intermediate for a specific pharmaceutical target, whereas generic veratraldehyde is primarily documented as a flavorant and antifungal screening compound [5].

Radiolabeling Pharmaceutical synthesis Ormetoprim Carbon-14

Structural Differentiation: 2-Methyl Substitution Confers Distinct Steric and Electronic Environment vs. Veratraldehyde

The defining structural feature of 2-methylveratraldehyde is the methyl substituent at the ortho position (2-position) relative to the aldehyde group on the 3,4-dimethoxybenzaldehyde scaffold [1]. In veratraldehyde (3,4-dimethoxybenzaldehyde), the 2-position is unsubstituted, resulting in an unhindered aldehyde with full rotational freedom and unrestricted nucleophilic attack trajectories [2]. In 2-methylveratraldehyde, the 2-methyl group introduces steric hindrance adjacent to the reactive formyl moiety, which can modulate reaction rates, alter regioselectivity in subsequent transformations, and provide a distinct substitution handle for further functionalization not present in veratraldehyde [3]. This structural difference is not incremental but binary—the presence or absence of the 2-methyl group defines two distinct synthetic building blocks with non-overlapping utility in downstream chemistry, as demonstrated by the requirement for 2-methylveratraldehyde specifically in ormetoprim synthesis rather than generic veratraldehyde [4].

Steric hindrance Regioselectivity Ortho-substitution Synthetic utility

2-Methylveratraldehyde: Best-Fit Application Scenarios Based on Differentiated Evidence


Synthesis of 14C-Labeled Ormetoprim and Related Radiolabeled Pharmaceuticals Requiring 2-Methylveratraldehyde as Key Intermediate

Based on documented evidence of 2-methylveratraldehyde serving as the key intermediate in the preparation of 14C-labeled ormetoprim [1], this compound is specifically indicated for radiochemical synthesis programs requiring carbon-14 labeling of sulfonamide potentiators and structurally related benzylpyrimidines. The validated synthetic route—involving Grignard carbonation with 14CO2 followed by esterification, reduction, and manganese dioxide oxidation to yield 2-methylveratraldehyde-7-14C [2]—provides a peer-reviewed precedent that reduces method development burden. Unsubstituted veratraldehyde cannot substitute in this sequence due to the absence of the requisite 2-methyl substitution pattern .

Synthesis of Ortho-Methyl-Substituted Aromatic Aldehyde Building Blocks for Calcium Channel Blocker Intermediates

The ortho-methyl substitution pattern of 2-methylveratraldehyde provides a structural feature that is relevant to the synthesis of pharmaceuticals targeting calcium channels, including verapamil-type compounds [1]. The sterically hindered aldehyde environment created by the 2-methyl group offers distinct reactivity compared to unsubstituted veratraldehyde, enabling regioselective transformations that require an ortho-substituted aromatic aldehyde scaffold [2]. This application scenario is supported by the compound's computed LogP of 1.82470, which aligns with the lipophilicity requirements of cardiovascular drug intermediates that must traverse biological membranes .

Precursor for Carbon-14 Isotopic Labeling Studies Requiring Stable Solid Aldehyde Handling

The solid physical state of 2-methylveratraldehyde at ambient temperature (melting point 153 °C) confers handling advantages for radiochemical synthesis where precise weighing and containment of labeled precursors are critical [1]. In contrast to liquid or low-melting aldehydes that may complicate handling in hot-cell environments, the crystalline solid form enables accurate gravimetric dispensing and reduces the risk of cross-contamination via liquid transfer [2]. Storage under inert atmosphere at room temperature eliminates the need for refrigerated storage that may be required for low-melting veratraldehyde analogs, potentially simplifying radiolabeling facility workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylveratraldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.